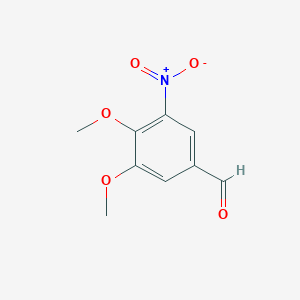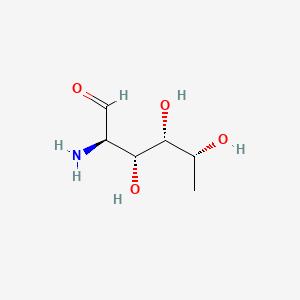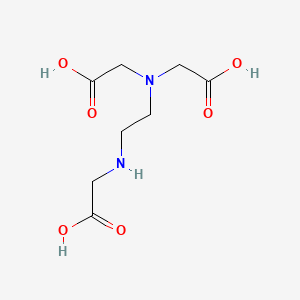
DIMBOA glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-DIMBOA glucoside is a DIMBOA glucoside.
Aplicaciones Científicas De Investigación
Biologically Active Compounds in Plants
- DIMBOA glucoside, found in maize, is converted to its aglycone form upon tissue damage, exhibiting significant biological activity against various organisms. The glucoside itself is almost biologically inactive. This conversion and activity play a crucial role in plant defense mechanisms (Larsen & Christensen, 2000).
Impact on Electron Transport
- In maize, DIMBOA affects electron transport in both mitochondria and chloroplasts, highlighting its biochemical influence within plant cells. The glucoside form of DIMBOA does not have this inhibitory effect, which underscores the biological significance of the conversion from glucoside to aglycone (Massardo et al., 1994).
Influence of Light on DIMBOA-glucoside
- The concentration of this compound in wheat is affected by light intensity, with levels being inversely related to light intensity. This suggests environmental factors significantly influence the presence of this compound in plants (Åhman & Johansson, 1994).
Role in Plant Defense
- This compound contributes to plant defense, as shown in studies on maize and wheat. This compound, particularly when converted to its aglycone form, serves as a deterrent and toxic agent against pests like aphids, thereby playing a crucial role in the plant's natural defense system (Argandoña et al., 1983).
Interaction with Insects and Herbivores
- Insects and herbivores have evolved strategies to detoxify or circumvent the defenses posed by this compound in plants. Some species metabolize DIMBOA to avoid its toxic effects, showcasing an evolutionary arms race between plants and their consumers (Wouters et al., 2014).
Effects on ATP Synthesis
- Hydroxamic acids like this compound inhibit ATP synthesis in chloroplasts, demonstrating their potential impact on fundamental cellular processes in plants (Queirolo et al., 1981).
Propiedades
Fórmula molecular |
C15H19NO10 |
|---|---|
Peso molecular |
373.31 g/mol |
Nombre IUPAC |
(2R)-4-hydroxy-7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H19NO10/c1-23-6-2-3-7-8(4-6)24-15(13(21)16(7)22)26-14-12(20)11(19)10(18)9(5-17)25-14/h2-4,9-12,14-15,17-20,22H,5H2,1H3/t9-,10-,11+,12-,14+,15-/m1/s1 |
Clave InChI |
WTGXAWKVZMQEDA-XFWGRBSCSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)N(C(=O)[C@H](O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O |
SMILES canónico |
COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















